L-Xylo-2-Hexulosonic Acid Hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);1H2/t2-,3+,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDGHHWRQQMMDK-RROVWVHZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Context of L Xylo 2 Hexulosonic Acid Hydrate
L-Xylo-2-Hexulosonic Acid Hydrate (B1144303) is identified by a variety of synonyms in scientific literature, which reflects its relationships to other sugar acids. It is commonly known as 2-Keto-L-gulonic acid hydrate (2-KLG), 2-oxo-gulonic acid hydrate, and D-Sorbosonic acid hydrate. biosynth.com Chemically, it is classified as a ketoaldonic acid and is functionally related to L-idonic acid and L-gulonic acid. chemicalbook.com
The precise three-dimensional arrangement of its atoms is defined by its systematic IUPAC name: (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate. nih.gov This nomenclature specifies the stereochemical configuration at the chiral centers of the six-carbon backbone, which is crucial for its biological activity and recognition by enzymes. cymitquimica.com In solution, research has shown that L-xylo-2-Hexulosonic acid exists predominantly in its cyclic α-pyranose tautomeric form. acs.org
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₈ nih.gov |
| Molecular Weight | 212.15 g/mol nih.govchemeo.com |
| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate nih.gov |
| CAS Registry Number | 342385-52-8 biosynth.com |
| Appearance | Beige or white crystalline powder chemicalbook.comcymitquimica.com |
| Melting Point | 161 °C biosynth.com |
Table 2: Synonyms and Alternative Names
| Name |
|---|
| 2-Keto-L-gulonic acid hydrate biosynth.comcymitquimica.com |
| L-xylo-hex-2-ulosonic acid chemicalbook.com |
| 2-Oxo-gulonic acid hydrate biosynth.com |
| 2-KLG biosynth.com |
| D-Sorbosonic acid hydrate biosynth.com |
| 2-dehydro-L-idonic acid chemicalbook.com |
Significance As a Precursor in Chemical and Biological Synthesis Pathways
Chemical Synthesis Routes
The chemical synthesis of this compound can be achieved through several pathways, primarily involving oxidative transformations of monosaccharides, condensation reactions, and the formation of precursors via electrocatalytic oxidation.
Oxidative Transformations from Monosaccharides
A primary strategy for synthesizing L-Xylo-2-Hexulosonic Acid involves the oxidation of readily available monosaccharides like L-Sorbose and D-Glucose.
The oxidation of L-Sorbose is a well-established method for producing 2-keto-L-gulonic acid. nih.gov This biotransformation is often carried out using a co-culture of Ketogulonigenium vulgare and a helper strain such as Bacillus spp. nih.gov K. vulgare is responsible for the conversion of L-sorbose to 2-KLG. nih.gov The process can also be performed using microorganisms like Pseudogluconobacter, which can oxidize L-sorbose to 2-keto-L-gulonic acid. google.com Some methods have explored the use of a mixed culture of Pseudomonas striata and Gluconobacter oxydans to produce 2-keto-L-gulonic acid from L-sorbose. google.com
Research has also focused on optimizing the fermentation conditions. For instance, a three-stage temperature control strategy has been developed to enhance 2-KLG production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium. nih.gov The optimal temperatures for the growth of K. vulgare and B. megaterium were found to be 32°C and 29°C, respectively, while the optimal temperature for 2-KLG production was 35°C. nih.gov
The "sorbosone pathway" is another route where L-Sorbose is oxidized to 2-keto-L-gulonic acid via an L-sorbosone intermediate. nih.gov This pathway has been observed in bacteria such as Pseudomonas putida, Gluconobacter melanogenus, Klebsiella pneumoniae, and Serratia marcescens. nih.gov
| Microorganism/System | Substrate | Product | Key Findings |
| Ketogulonigenium vulgare & Bacillus megaterium | L-Sorbose | 2-Keto-L-gulonic acid | Three-stage temperature control enhances production. nih.gov |
| Pseudogluconobacter | L-Sorbose | 2-Keto-L-gulonic acid | Capable of direct oxidation of L-sorbose. google.com |
| Pseudomonas putida, Gluconobacter melanogenus | L-Sorbose | 2-Keto-L-gulonic acid | Utilizes the "sorbosone pathway". nih.gov |
| Pseudomonas striata & Gluconobacter oxydans | L-Sorbose | 2-Keto-L-gulonic acid | A mixed culture approach for production. google.com |
Directly converting D-Glucose to 2-keto-L-gulonic acid is a promising and more economical alternative to using L-sorbose. researchgate.netfrontiersin.org One method involves a two-stage fermentation process. asm.org In the first stage, D-glucose is converted to calcium 2,5-diketo-D-gluconate by a mutant strain of Erwinia sp. asm.org In the second stage, the 2,5-diketo-D-gluconate is stereospecifically reduced to calcium 2-keto-L-gulonate by a mutant strain of Corynebacterium sp. asm.org This two-stage fermentation has demonstrated high yields. asm.org
Another approach utilizes a mixed culture of two microorganisms in a single fermenter. google.com A microorganism from the genus Erwinia produces 2,5-diketo-D-gluconic acid from D-glucose, which is then converted into 2-keto-L-gulonic acid by a microorganism from the genus Brevibacterium or Corynebacterium. google.com
Recent research has focused on engineering a single microorganism to perform the entire conversion. For example, Gluconobacter oxydans has been engineered to directly produce 2-KLG from D-glucose by introducing and enhancing the necessary metabolic pathways. researchgate.netencyclopedia.pub By identifying and overexpressing key enzymes like 2,5-diketo-D-gluconic acid reductase (DKGR) and a 2,5-DKG transporter, researchers have significantly improved the production of 2-KLG in this organism. researchgate.net
| Method | Microorganisms | Intermediate | Key Features |
| Two-Stage Fermentation | Erwinia sp., Corynebacterium sp. | 2,5-diketo-D-gluconate | Sequential conversion with high yield. asm.org |
| Mixed Culture Fermentation | Erwinia sp., Brevibacterium or Corynebacterium sp. | 2,5-diketo-D-gluconic acid | Single fermenter, two microorganisms. google.com |
| Engineered Single Strain | Gluconobacter oxydans | 2,5-diketo-D-gluconic acid | Systematically enhanced biosynthesis pathway. researchgate.net |
A purely chemical synthesis approach involves the use of o-iodoxybenzoic acid (IBX) to oxidize lactone derivatives. arkat-usa.org IBX is a mild and efficient hypervalent iodine reagent used for selective oxidations. frontiersin.org In this method, D-glucono-1,5-lactone is first converted to its di-O-isopropylidene derivatives. arkat-usa.org The free hydroxyl group on these derivatives is then oxidized by IBX to the corresponding keto derivative in almost quantitative yields. arkat-usa.org Subsequent selective removal of the protecting groups leads to the formation of the hexulosonic acid. arkat-usa.org This method offers a convenient and high-yielding route to hexulosonic acids, avoiding the complexities of fermentation processes. arkat-usa.org
| Reagent | Substrate | Product | Key Advantage |
| o-Iodoxybenzoic acid (IBX) | Di-O-isopropylidene derivatives of D-glucono-1,5-lactone | 2-keto or 4-keto derivatives | High yield and simple product isolation. arkat-usa.org |
Condensation Reactions in this compound Synthesis
Condensation reactions are fundamental in organic chemistry for forming larger molecules from smaller ones. ebsco.com The synthesis of this compound can involve multi-step processes that utilize condensation reactions, often starting from simple sugar derivatives. innospk.com While specific details of these condensation reactions in the direct synthesis of this compound are not extensively detailed in the provided context, it is a general synthetic strategy mentioned for complex carbohydrate derivatives. innospk.com For instance, the synthesis of L-ascorbic acid, a related compound, can involve the condensation of L-threose with ethyl glyoxylate. acs.org
Electrocatalytic Oxidation Methods for Precursor Formation
Electrocatalytic oxidation presents a modern and controllable method for synthesizing valuable chemicals from biomass-derived molecules like glucose. nih.gov This technique can be employed to produce precursors for L-Xylo-2-Hexulosonic Acid. For example, the electrocatalytic oxidation of glucose can be controlled to selectively produce gluconic acid. nih.gov By modifying the catalyst, such as using bismuth-modified platinum, the selectivity can be shifted towards the formation of 2-keto-D-gluconic acid. rsc.org The reaction conditions, such as temperature and pH, play a crucial role in determining the product selectivity. nih.gov This method offers a promising route for the efficient and selective synthesis of key intermediates required for the production of L-Xylo-2-Hexulosonic Acid.
| Catalyst | Substrate | Product | Key Factor |
| Platinum-Bismuth (Pt-Bi) | Glucose/Gluconic Acid | 2-keto-D-gluconic acid | Bismuth promotion enhances selectivity. rsc.org |
| Gold (Au) | Glucose | Gluconic Acid | High temperatures can lead to by-products. nih.gov |
Biotechnological and Enzymatic Production of this compound
The industrial production of this compound is dominated by fermentation processes, which offer high specificity and yield compared to traditional chemical synthesis. These methods leverage the metabolic capabilities of various microorganisms to convert simple sugars into this valuable precursor.
The most established method for producing L-xylo-2-hexulosonic acid is the two-step fermentation process. researchgate.netencyclopedia.pub This route begins with the substrate D-sorbitol, which is first oxidized to L-sorbose by microorganisms such as Gluconobacter oxydans. nih.govencyclopedia.pub In the second, more complex step, a mixed culture of Ketogulonicigenium vulgare and a helper strain, such as Bacillus megaterium or Bacillus cereus, converts L-sorbose into L-xylo-2-hexulosonic acid. researchgate.netnih.govmdpi.com The helper strain is crucial as K. vulgare on its own grows poorly and produces minimal product. encyclopedia.pubmdpi.com
Alternative and more direct fermentation routes are a major focus of modern research. One promising pathway involves the direct conversion of D-glucose to L-xylo-2-hexulosonic acid via a 2,5-diketo-D-gluconic acid (2,5-DKG) intermediate. researchgate.netnih.gov Genetically modified organisms, including Erwinia herbicola and Gluconobacter oxydans, have been developed to facilitate this conversion. nih.govnih.gov Furthermore, significant efforts are directed towards developing a one-step fermentation process directly from D-sorbitol, aiming to simplify the production chain and reduce costs. aiche.orgnih.gov
Interactive Data Table: Fermentative Production of L-Xylo-2-Hexulosonic Acid This table summarizes yields from various microbial systems.
| Precursor | Microorganism(s) | Product Titer | Conversion Yield | Reference |
| L-Sorbose | Pseudomonas striata & Gluconobacter oxydans | 30 g/L | 42.9% (from 70 g/L) | google.com |
| D-Sorbitol | Engineered Pseudomonas putida KT2440 | 6.5 g/L | - | nih.gov |
| D-Sorbitol | Engineered Gluconobacter oxydans 2-KLG5 | 45.14 g/L | - | nih.gov |
| D-Glucose | Engineered Gluconobacter oxydans ATCC9937 | 30.5 g/L | 39.0% | nih.gov |
| D-Sorbitol | Gluconobacter & Pseudomonas DSM No. 4025 | 93.5 g/L | 76.8 mol % | google.com |
| L-Sorbose | Recombinant E. coli & G. oxydans (co-culture) | 72.4 g/L | 71.2% | researchgate.net |
The bioconversion of precursors to L-xylo-2-hexulosonic acid is orchestrated by a series of specific enzymes. In the conventional pathway from L-sorbose, two key membrane-bound dehydrogenases in K. vulgare are critical: L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). researchgate.netnih.govmdpi.com The process involves the stepwise oxidation of L-sorbose to L-sorbosone, catalyzed by SDH, followed by the oxidation of L-sorbosone to L-xylo-2-hexulosonic acid by SNDH. nih.govmdpi.com Some dehydrogenase enzymes involved in this pathway, particularly in engineered strains, utilize pyrroloquinoline quinone (PQQ) as a cofactor. aiche.orgnih.gov
Key strategies include:
Overexpression of Pathway Genes: Increasing the expression of genes encoding the rate-limiting enzymes, such as the sndh-sdh gene cluster for the L-sorbose pathway or the 2,5-DKGR for the D-glucose pathway, has proven effective in boosting production. nih.govnih.gov
Genome Editing and Optimization: Advanced tools like CRISPR-Cas9 have been used to knock out competing metabolic pathways and non-essential proteins, thereby redirecting metabolic flux towards the desired product. aiche.org This includes identifying and utilizing strong promoters to drive high-level expression of the biosynthetic genes. nih.gov
Improving Strain Tolerance: Adaptive laboratory evolution is used to develop strains that can withstand high concentrations of the substrate (e.g., D-sorbitol) and the final product, which can otherwise be toxic to the cells and inhibit fermentation. nih.gov
Transporter Engineering: The efficiency of importing substrates and exporting products is critical. Research has focused on identifying and engineering specific transporter proteins, such as those for 2,5-DKG, to improve transmembrane movement and prevent intracellular accumulation that could limit production. nih.gov
Interactive Data Table: Metabolic Engineering Strategies and Outcomes This table highlights the impact of specific genetic modifications on production.
| Strain | Engineering Strategy | Precursor | Resulting Titer | Improvement | Reference |
| Pseudomonas putida KT2440 | Multi-strategy: promoter screening, heterologous gene expression (sldh, sdh, cytc551, pqqAB, irrE) | D-Sorbitol | 6.5 g/L | 15.48-fold increase over initial strain | nih.gov |
| Gluconobacter oxydans 2-KLG5 | Increased expression of sndh-sdh gene cluster and terminal oxidase cyoBACD | D-Sorbitol | 45.14 g/L | Significant increase from parent strains | nih.gov |
| Gluconobacter oxydans WSH-003 | Coordinated expression of dehydrogenases, PQQ biosynthesis genes, and knockout of non-essential proteins | D-Sorbitol | - | Achieved one-step production | aiche.org |
| Gluconobacter oxydans ATCC9937 | Identification and enhancement of novel DKGR and 2,5-DKG transporter | D-Glucose | 30.5 g/L | Enabled efficient production from glucose | nih.gov |
Optimization of Synthesis Conditions for this compound Production
While the primary production of L-xylo-2-hexulosonic acid is fermentative, its subsequent purification and chemical conversion into L-ascorbic acid involve specific reaction conditions that are optimized for high efficiency and purity. The hydrate form of the compound plays a significant role in these downstream processes.
The formation of this compound occurs during crystallization from aqueous solutions after the fermentation broth has been processed and purified. The consideration of an anhydrous environment becomes critical not for the production of the hydrate itself, but for its subsequent, highly efficient conversion to L-ascorbic acid. googleapis.comgoogle.com
In the chemical cyclization of L-xylo-2-hexulosonic acid to L-ascorbic acid, the presence of excess free water is detrimental, as it can lead to the decomposition of the L-ascorbic acid product. googleapis.comgoogle.com Therefore, the reaction is typically performed under substantially anhydrous conditions. google.comwipo.int Using this compound (e.g., the monohydrate or 1.5 hydrate) is a strategic method to introduce a precise, controlled amount of water into the reaction. googleapis.comgoogle.comgoogle.com This small amount of water of hydration is sufficient to facilitate the cyclization reaction without causing significant product degradation, thus optimizing the yield. googleapis.com
Acid and surfactant catalysis are not features of the fermentative production of this compound. Instead, these catalytic systems are cornerstones of the subsequent chemical lactonization step that converts the purified hydrate into L-ascorbic acid. googleapis.comgoogle.com
The conversion is an acid-catalyzed intramolecular esterification (lactonization). google.comntu.ac.uk This is typically achieved by reacting a slurry of this compound in a non-aqueous, organic solvent (such as toluene) with a substantially anhydrous acid catalyst, like gaseous hydrogen chloride. googleapis.comgoogle.comgoogle.com The use of a non-aqueous system prevents the newly formed L-ascorbic acid from decomposing. ntu.ac.uk
Surfactants play a crucial role in this heterogeneous reaction system. Adding a lipophilic surfactant facilitates the interaction between the solid this compound particles and the organic solvent, creating a more reactive slurry. googleapis.comgoogle.com This improves the reaction rate and leads to higher yields of L-ascorbic acid in shorter time frames. google.com The choice of surfactant and its hydrophilic-lipophilic balance (HLB) can be optimized to maximize the efficiency of the conversion. googleapis.com
Impact of Environmental Factors in Fermentation Processes
The fermentative production of L-xylo-2-hexulosonic acid, a crucial intermediate in the synthesis of L-ascorbic acid (Vitamin C), is a complex biochemical process significantly influenced by various environmental factors. nih.govbiosynth.com The optimization of these parameters is critical for maximizing yield and production efficiency. This is often achieved through mixed-culture fermentation, for instance, using Ketogulonicigenium vulgare as the producing strain and a companion strain like Bacillus megaterium to provide essential growth factors. nih.govresearchgate.net The metabolic processes of these microorganisms are sensitive to the surrounding conditions, and precise control of the fermentation environment is paramount for industrial-scale production.
Key environmental factors that have a substantial impact on the fermentation process include temperature, pH, and substrate concentration.
Temperature
Temperature directly affects microbial growth rates and the activity of enzymes responsible for the conversion of substrates into L-xylo-2-hexulosonic acid. nih.gov Different microorganisms used in the fermentation process exhibit distinct optimal temperature ranges. Research indicates that maintaining the temperature within a specific range is crucial for efficient production. Fermentation processes are generally carried out at temperatures between 25°C and 35°C. google.com One patented process specifies an optimal temperature range between 13°C and 36°C, with a more preferable range of 18°C to 33°C. googleapis.com Another study identifies the ideal temperature as 30°C ± 1°C for a mixed culture of Gluconobacter oxydans and Bacillus megaterium. google.com
pH
The pH of the culture medium is another critical variable that influences enzyme stability, cell membrane permeability, and the dissociation of nutrient molecules. The optimal pH for the production of L-xylo-2-hexulosonic acid typically falls within a neutral to slightly alkaline range. Studies have demonstrated that the process can be carried out at a pH between 5.0 and 8.0, with a preferred range of 6.0 to 8.0. google.com Another source corroborates this, suggesting a pH value between 4.0 and 9.0, with a preference for the 6.0 to 8.0 range. googleapis.com The control of pH is vital as significant deviations can inhibit microbial growth and the production of the target acid.
Substrate Concentration
The concentration of the initial substrate, typically D-sorbitol or L-sorbose, is a determining factor for the final yield of L-xylo-2-hexulosonic acid. google.comgoogleapis.com High substrate concentrations can lead to substrate inhibition, while low concentrations may not be economically viable. The process generally utilizes a D-sorbitol concentration ranging from 20 to 250 g/L, with a more preferable concentration of about 50 to 200 g/L. googleapis.com In processes starting from L-sorbose, yields are directly related to the initial concentration. For example, a mixed culture of Pseudomonas striata and Gluconobacter oxydans yielded 30 g/L of the product from a starting concentration of 70 g/L of L-sorbose, which increased to 37 g/L when the initial L-sorbose concentration was 100 g/L. google.com Another continuous fermentation process using Ketogulonicigenium vulgare and Bacillus megaterium produced 90 g/L of the product from 120 g/L of L-sorbose. researchgate.net
Table 1: Optimal Environmental Factors for L-Xylo-2-Hexulosonic Acid Fermentation
| Parameter | General Range | Preferred Range | Source(s) |
| Temperature | 13°C - 36°C | 18°C - 33°C; 30°C ± 1°C | google.comgoogleapis.com |
| pH | 4.0 - 9.0 | 6.0 - 8.0 | google.comgoogleapis.com |
| Substrate (D-sorbitol) | 20 - 250 g/L | 50 - 200 g/L | googleapis.com |
Table 2: Impact of L-Sorbose Concentration on L-Xylo-2-Hexulosonic Acid Yield
| Initial L-Sorbose (g/L) | Final Product (g/L) | Microbial Culture | Source(s) |
| 70 | 30 | Pseudomonas striata & Gluconobacter oxydans | google.com |
| 100 | 37 | Pseudomonas striata & Gluconobacter oxydans | google.com |
| 120 | 90 | Ketogulonicigenium vulgare & Bacillus megaterium | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of L Xylo 2 Hexulosonic Acid Hydrate
Conversion to L-Ascorbic Acid
The conversion of L-xylo-2-hexulosonic acid hydrate (B1144303) to L-ascorbic acid is a critical step in the industrial production of Vitamin C. nih.gov This transformation is essentially an intramolecular cyclization, specifically a lactonization, which can be achieved through several distinct chemical routes. The stability of 2-KLG allows it to be stored and later converted into L-ascorbic acid via acid or base-catalyzed cyclization. nih.govpnas.org
The direct cyclization of L-xylo-2-hexulosonic acid using an acid catalyst is an efficient method for producing L-ascorbic acid. This process employs the compound in its free acid form, which undergoes an internal esterification (lactonization) to form the γ-lactone structure of ascorbic acid. google.comgoogleapis.com A significant advantage of this route is the elimination of the esterification step required in other methods, which can reduce waste and processing costs while achieving high yields, often exceeding 80%. google.comgoogleapis.com
Various acids and solvent systems have been utilized for this conversion. Concentrated hydrochloric acid is a frequently used catalyst, often in conjunction with an inert organic solvent such as acetic acid, toluene, or tetrachloroethane. epo.orgntu.ac.uk Performing the reaction in a non-aqueous or essentially non-aqueous system is particularly effective; L-ascorbic acid precipitates out of the reaction mixture as it is formed, which prevents its decomposition in the acidic aqueous conditions. googleapis.comntu.ac.uk Heating 2-keto-L-gulonic acid in water, sometimes saturated with carbon dioxide, can also produce ascorbic acid, though yields may be lower, around 50%. googleapis.com
| Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|
| General Acid Catalysis | Employs 2-KLG in its acid form, direct cyclization. | >80% | google.com, googleapis.com |
| Concentrated HCl / Acetic Acid | Reaction of 2-KLG in the specified solvent system. | High | epo.org |
| Concentrated HCl / Toluene | Heating in a non-aqueous solvent; product precipitates. | High | ntu.ac.uk |
| Water / CO₂ | Heating in water saturated with carbon dioxide. | ~50% | googleapis.com |
Base-catalyzed cyclization is another established pathway for converting L-xylo-2-hexulosonic acid to L-ascorbic acid. pnas.orggoogle.com This method typically involves the use of a base to promote the intramolecular reaction. The most successful procedures often utilize salts of weak acids, such as sodium hydrogen carbonate or sodium acetate, to facilitate the cyclization. ntu.ac.uk This process is a cornerstone of the Reichstein process, where it is typically performed on an ester derivative of 2-KLG rather than the free acid itself. google.comepo.org When the ester is treated with a base like sodium methoxide (B1231860), it undergoes cyclization to form the sodium salt of ascorbic acid, which is then acidified in a subsequent step to yield the final product. acs.org
The classic Reichstein process and its variants rely on a two-step approach involving esterification followed by base-catalyzed cyclization. google.comepo.org In this method, L-xylo-2-hexulosonic acid is first reacted with an alcohol, most commonly methanol (B129727), to form the corresponding alkyl ester, methyl L-xylo-2-hexulosonate (methyl 2-keto-L-gulonate). google.comacs.org This esterification is often catalyzed by an acid. rsc.org
The resulting ester is then subjected to cyclization using a stoichiometric amount of a base. google.comepo.org Sodium methoxide in methanol is a standard reagent for this step. acs.org The base promotes an intramolecular transesterification, leading to the formation of the five-membered lactone ring characteristic of L-ascorbic acid, initially as its salt. Subsequent acidification yields L-ascorbic acid. acs.org This methodology has been a mainstay of commercial Vitamin C production for decades. googleapis.com
| Step | Reactants | Product | Reference |
|---|---|---|---|
| 1. Esterification | L-xylo-2-hexulosonic acid, Methanol | Methyl L-xylo-2-hexulosonate | google.com, acs.org |
| 2. Cyclization | Methyl L-xylo-2-hexulosonate, Sodium Methoxide | Sodium Ascorbate | google.com, acs.org |
| 3. Acidification | Sodium Ascorbate, Acid (e.g., HCl) | L-Ascorbic Acid | acs.org |
Tautomeric Equilibria and Conformational Analysis of L-Xylo-2-Hexulosonic Acid Hydrate
In solution, L-xylo-2-hexulosonic acid exists not as a single structure but as an equilibrium mixture of several tautomeric forms. This behavior is common among sugars and their derivatives and involves the interconversion between the open-chain keto form and various cyclic hemiacetal structures. masterorganicchemistry.com
The primary equilibrium for L-xylo-2-hexulosonic acid in an aqueous solution is between the open-chain keto-acid and cyclic lactol (hemiacetal) forms. cdnsciencepub.com The cyclic forms arise from the intramolecular addition of one of the hydroxyl groups to the ketone carbonyl group at the C-2 position.
Pyranose form : A six-membered ring is formed when the hydroxyl group at C-6 attacks the C-2 ketone.
Furanose form : A five-membered ring is formed when the hydroxyl group at C-5 attacks the C-2 ketone.
Studies on analogous keto-sugars confirm the presence of such equilibria. asm.orgtue.nl For instance, L-sorbosone, a related compound, is known to exist in both furanose and pyranose forms in solution, which influences its reactivity. asm.org In aqueous solution, L-xylo-2-hexulosonic acid exists predominantly in the cyclic lactol form, with only a very small concentration of the open keto-acid present at any given time. cdnsciencepub.com The pyranose forms are generally favored for hexoses, but the presence of the keto group and carboxylic acid function influences the distribution. masterorganicchemistry.comasm.org
The equilibrium between the different tautomers of L-xylo-2-hexulosonic acid is sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent can stabilize one form over another. researchgate.net While detailed quantitative data on the tautomeric distribution in various solvents are limited, observations during crystallization provide clear evidence of solvent influence. cdnsciencepub.com
Research has shown that crystallization from a low-viscosity aqueous solution tends to yield the solid open-chain keto acid hydrate. cdnsciencepub.com In contrast, crystallization from a solution with high viscosity or high ionic strength (e.g., high concentration of KBr) yields the solid lactone form. cdnsciencepub.com This indicates that the solution conditions affect the equilibrium or the kinetics of crystallization, favoring the isolation of different tautomeric or cyclized forms. This dependency on the medium is a critical factor in both the study and the industrial handling of L-xylo-2-hexulosonic acid.
| Form | Description | Prevalence/Conditions | Reference |
|---|---|---|---|
| Open-Chain Keto Acid | Acyclic form with a ketone at C-2 and a carboxylic acid at C-1. | Exists in very small concentrations in aqueous equilibrium; can be crystallized from low-viscosity solutions. | cdnsciencepub.com |
| Cyclic Lactol (Hemiacetal) | Predominant form in aqueous solution. Includes pyranose and furanose ring structures. | The main form in aqueous solution. | cdnsciencepub.com |
| Lactone | Cyclic ester (γ-lactone), the keto tautomer of L-ascorbic acid. | Can be crystallized from high-viscosity or high ionic strength solutions. | cdnsciencepub.com |
Comparative Tautomerism with Related Hexulosonic Acids
In solution, L-Xylo-2-Hexulosonic Acid, like other hexulosonic acids, exists in a dynamic equilibrium between its open-chain keto form and various cyclic hemiacetal structures, known as tautomers. Research, including 13C Nuclear Magnetic Resonance (NMR) studies, has elucidated the predominant forms of this and related compounds. researchgate.netacs.orgacs.org
L-Xylo-2-Hexulosonic Acid and its methyl ester derivative are shown to exist primarily in the α-pyranose form in solution. acs.orgresearchgate.net This preference for a six-membered ring structure is a key characteristic. It is noted that L-xylo-2-hexulosonic acid is not a preferred candidate for dehydration to furans because it does not favor furanose (five-membered ring) tautomeric forms. google.com
This contrasts with the tautomeric behavior of other hexulosonic acids. For instance, D-arabino-2-Hexulosonic acid is found as a complex mixture of α- and β-pyranose tautomers, as well as α- and β-furanose tautomers. acs.orgresearchgate.net Similarly, a study of D-xylo-5-hexulosonic acid showed it exists in solution as an equilibrium of multiple forms, including a keto tautomer. rsc.org These differences in tautomeric distribution highlight how stereochemistry influences the structural preferences of these sugar acids in solution.
Table 1: Predominant Tautomeric Forms of Selected Hexulosonic Acids in Solution
| Compound | Predominant Tautomer(s) | Reference(s) |
| L-Xylo-2-Hexulosonic Acid | α-Pyranose | acs.orgresearchgate.net |
| L-Xylo-2-Hexulosonic Acid, Methyl Ester | α-Pyranose | acs.orgresearchgate.net |
| D-arabino-2-Hexulosonic Acid | Mixture of α/β-pyranose and α/β-furanose forms | acs.orgresearchgate.net |
| D-xylo-5-Hexulosonic Acid | Equilibrium including keto and furanose forms | rsc.org |
Degradation Pathways and Product Formation of this compound
The stability of L-Xylo-2-Hexulosonic Acid is finite, and it undergoes degradation through various pathways, particularly under acidic conditions or at elevated temperatures.
Mechanisms of Acid-Catalyzed Degradation
The acid-catalyzed degradation of L-Xylo-2-Hexulosonic Acid has been investigated using model compounds to understand the reaction pathways. A study using methyl 2,3,4,5-tetra-O-acetyl-l-xylo-2-hexulopyranosonate as a model demonstrated that degradation proceeds via two main routes. oup.com
The first pathway involves the formation of an α,β-unsaturated ketone intermediate, which subsequently leads to a furan-type compound. The second pathway proceeds through a dihydropyrone compound, which then further decomposes into non-furan products. oup.com The predominant pathway is influenced by the solvent system, with furan (B31954) formation being favored in benzene (B151609) and the dihydropyrone route being dominant in water. oup.com
In a different context, the acid-catalyzed conversion of 2-keto-l-gulonic acid (an alias for L-xylo-2-hexulosonic acid) is a key step in the synthesis of L-ascorbic acid. google.com This reaction is typically performed under substantially anhydrous conditions to achieve high yields. google.comntu.ac.uk The presence of water during acid-catalyzed cyclization can lead to the decomposition of the L-ascorbic acid product as it forms. ntu.ac.uk
Non-Oxidative Degradation Routes
Beyond acid-catalyzed reactions, L-Xylo-2-Hexulosonic Acid can degrade through non-oxidative pathways, primarily driven by heat. For example, its derivative, methyl 2-keto-L-gulonate, is reported to decompose at temperatures exceeding 150°C, leading to the formation of ascorbic acid and other minor byproducts. This thermal degradation represents a conversion pathway that does not necessarily require an oxidizing agent. Furthermore, it has been noted that moisture alone is sufficient to cause the degradation of related compounds in the solid phase, a process often marked by discoloration. ntu.ac.uk
Characterization of Degradation Byproducts
The byproducts formed during the degradation of L-Xylo-2-Hexulosonic Acid and its derivatives are diverse. In the acid-catalyzed degradation of its acetylated methyl ester model, identified intermediates and products include an α,β-unsaturated ketone, a furan compound, and a dihydropyrone compound. oup.com
In the thermal decomposition of the methyl ester, L-ascorbic acid is a major product, with 5-keto-D-gluconate also being formed as a minor byproduct. Studies on the degradation of L-ascorbic acid, a common product of L-Xylo-2-Hexulosonic Acid transformation, have shown that colored degradation products can be formed, which have been characterized as polymeric furan compounds. ntu.ac.uk The presence of carbonyl-containing degradation products can be monitored using reagents like 2,4-dinitrophenylhydrazine. ntu.ac.uk
Derivatization and Analog Synthesis from this compound
L-Xylo-2-Hexulosonic Acid serves as a starting material for the synthesis of various derivatives, most notably esters, which are important intermediates in chemical processes.
Formation of Ester Derivatives
The formation of ester derivatives of L-Xylo-2-Hexulosonic Acid is a well-established chemical transformation. Esterification is often a crucial step in the industrial synthesis of L-ascorbic acid (Vitamin C). google.com In these processes, 2-keto-l-gulonic acid is first esterified, and the resulting ester is then converted to L-ascorbic acid. google.com
Various synthetic routes describe the production of L-xylo-hexulosonate esters. One common method involves the oxidation of a protected derivative of L-gulonic acid. epo.orggoogle.com For instance, a 3,5:4,6-protected L-gulonic acid can be oxidized to yield the corresponding L-xylo-hexulosonate ester. epo.org This ester can then be hydrolyzed to afford 2-keto-L-gulonic acid or its ester, or be converted directly to L-ascorbic acid. google.com The methyl ester of L-xylo-2-Hexulosonic Acid is a specific, well-characterized derivative. nist.govnih.gov
Synthesis of Novel L-Ascorbic Acid Analogs
This compound, commonly known as 2-keto-L-gulonic acid (2-KLG), is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). The established chemical pathways that convert 2-KLG to L-ascorbic acid also provide a versatile platform for the synthesis of novel L-ascorbic acid analogs. These analogs are structurally similar to Vitamin C and are developed to investigate structure-activity relationships, enhance stability, or modify biological activity.
The primary transformation involves the cyclization of the 2-keto-L-gulonic acid molecule to form the characteristic γ-lactone ring structure of ascorbic acid. The main synthetic strategies can be adapted to produce a variety of analogs.
General Synthetic Approaches:
The conversion of L-xylo-2-hexulosonic acid to L-ascorbic acid and its analogs generally follows two main routes:
Direct Acid-Catalyzed Cyclization: In this method, L-xylo-2-hexulosonic acid (or its hydrate) is heated in the presence of a strong acid catalyst, often in a non-aqueous solvent to prevent the degradation of the final product. ntu.ac.uk The acid facilitates the intramolecular esterification (lactonization) between the carboxylic acid group at C1 and the hydroxyl group at C4, yielding the γ-lactone. This process can be applied to derivatives of 2-KLG to produce corresponding analogs.
Esterification followed by Base-Catalyzed Cyclization: This two-step approach first involves the esterification of the carboxylic acid group of 2-KLG, typically forming a methyl ester (methyl L-xylo-2-hexulosonate). acs.org This intermediate is then treated with a base, such as sodium methoxide, which catalyzes an intramolecular transesterification to form the lactone ring. acs.orggoogle.com This method is also highly adaptable for creating analogs by using modified 2-KLG esters.
The synthesis of analogs can be achieved by introducing modifications at various points in the synthetic chain before the final lactonization step. For example, by starting with sugars other than D-glucose or L-sorbose in the initial fermentation stages that produce 2-KLG, one can generate stereoisomers or other structural variants of L-xylo-2-hexulosonic acid. These modified precursors can then be cyclized to yield the corresponding L-ascorbic acid analogs. acs.org For instance, the synthesis of d-arabo-ascorbic acid (isoascorbic acid) utilizes 2-keto-D-gluconic acid, a stereoisomer of 2-KLG. nobelprize.org
The table below summarizes the key transformation methods.
| Method | Description | Key Reagents | Advantages |
| Direct Acid-Catalyzed Cyclization | One-step conversion of 2-KLG to the lactone form in a non-aqueous medium. ntu.ac.uk | Concentrated HCl, Toluene, Benzene ntu.ac.ukgoogle.com | Simpler process, avoids intermediate isolation. |
| Esterification & Base-Catalyzed Cyclization | Two-step process involving esterification of 2-KLG followed by base-induced lactonization. acs.orggoogle.com | Methanol, HCl (for esterification); Sodium methoxide (for cyclization). acs.orggoogle.com | Often results in high yields and purity. google.com |
These synthetic pathways underscore the importance of L-xylo-2-hexulosonic acid not just for Vitamin C production, but as a flexible scaffold for chemical innovation in creating a diverse range of bioactive molecules.
Biochemical Significance and Metabolic Intermediacy of L Xylo 2 Hexulosonic Acid Hydrate
Role in L-Ascorbic Acid Biosynthesis Pathways
L-Xylo-2-Hexulosonic Acid is a pivotal precursor in both the historical Reichstein process and modern biotechnological methods for synthesizing L-ascorbic acid. ntu.ac.ukacs.org In many animals, the final step of L-ascorbic acid biosynthesis involves the enzymatic conversion of L-gulono-1,4-lactone to L-ascorbic acid. epo.org However, industrial synthesis often follows a different route.
The established Reichstein-Grussner synthesis starts with D-glucose, which is converted through several steps to L-sorbose. ntu.ac.uk A crucial part of this process involves the direct oxidation of L-sorbose to L-xylo-2-hexulosonic acid, which can then be converted to L-ascorbic acid. ntu.ac.uk This conversion from L-xylo-2-hexulosonic acid (or its ester form) to L-ascorbic acid can be achieved through acid-catalyzed cyclization. ntu.ac.uk
Modern biotechnological production of Vitamin C also heavily relies on L-Xylo-2-Hexulosonic Acid. In a widely used two-step fermentation process, Gluconobacter oxydans first converts D-sorbitol to L-sorbose. mdpi.com Subsequently, a co-culture of Ketogulonicigenium vulgare and associated bacteria transforms L-sorbose into 2-keto-L-gulonic acid (L-Xylo-2-Hexulosonic Acid). mdpi.com This intermediate is then chemically converted into L-ascorbic acid. mdpi.com
Enzymatic Interconversions within Carbohydrate Metabolism
L-Xylo-2-Hexulosonic Acid and its derivatives are substrates for various enzymatic reactions, highlighting their integration into the broader network of carbohydrate metabolism. cymitquimica.com For instance, research has identified enzymes like 2-Keto-L-Gulonate Reductase (2KGR) that are involved in its metabolic transformations.
In solution, L-Xylo-2-Hexulosonic acid predominantly exists in an α-pyranose form. acs.orgresearchgate.net This structural characteristic is significant for its interaction with enzymes. Its potential to serve as an intermediate in carbohydrate metabolism is a subject of ongoing biochemical research. innospk.comcymitquimica.com The study of its enzymatic interconversions provides insights into metabolic flux and the dynamics of sugar metabolism pathways.
Involvement in Microbial Metabolic Processes (e.g., Sorbitol Metabolism)
Microorganisms play a central role in the metabolism of L-Xylo-2-Hexulosonic Acid, particularly in the context of sorbitol metabolism. It is a known intermediate in the formation of sorbitol metabolism by Acetobacter melanogenus. chemicalbook.comusbio.netchemicalbook.com
In a mixed fermentation system, Ketogulonicigenium vulgare is the primary microorganism responsible for converting L-sorbose to 2-keto-L-gulonic acid. mdpi.com However, its growth and production efficiency are significantly enhanced when co-cultured with associated bacteria, such as Bacillus megaterium. mdpi.comresearchgate.net This symbiotic relationship is crucial for the high-yield production of 2-keto-L-gulonic acid, which is then converted to L-ascorbic acid. mdpi.com The enzymes sorbose/sorbosone dehydrogenase (SSDH) and sorbosone dehydrogenase (SNDH) from K. vulgare are directly involved in the conversion of L-sorbose to 2-keto-L-gulonic acid. mdpi.com
Advanced Analytical Methodologies for L Xylo 2 Hexulosonic Acid Hydrate Research
Spectroscopic Techniques for Structural Elucidation and Tautomerism Studies
Spectroscopic methods are indispensable for probing the molecular structure of L-Xylo-2-Hexulosonic Acid Hydrate (B1144303). These techniques provide detailed information about the connectivity of atoms and the compound's behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. mines.edu For L-Xylo-2-Hexulosonic Acid Hydrate, NMR, particularly 13C NMR, is instrumental in understanding its tautomeric equilibrium in solution. acs.org Keto-aldoses like L-Xylo-2-Hexulosonic Acid can exist in various isomeric forms, including cyclic furanose and pyranose structures, as well as an acyclic form. researchgate.net
13C NMR spectroscopy allows for the identification and quantification of these different tautomers by observing the distinct chemical shifts of the carbon atoms in each form. acs.orgacs.org For instance, the anomeric and carbonyl carbon resonances provide clear signals for distinguishing between the different cyclic and open-chain structures. acs.org Studies have shown that L-xylo-2-Hexulosonic acid and its methyl ester exist predominantly in the α-pyranose form in solution. acs.org This is in contrast to other hexulosonic acids, such as D-arabino-2-Hexulosonic acid, which exists as a mixture of α- and β-pyranose and furanose tautomers. acs.org The ability to spread the NMR spectrum into two dimensions (2D-NMR) further aids in resolving spectral overlap and assigning signals, providing even more detailed structural information. nih.gov
| Compound | Predominant Tautomeric Form(s) | Reference |
|---|---|---|
| L-xylo-2-Hexulosonic acid | α-pyranose | acs.org |
| L-xylo-2-Hexulosonic acid, methyl ester | α-pyranose | acs.org |
| D-arabino-2-Hexulosonic acid | Mixture of α- and β-pyranose and furanose | acs.org |
Chromatographic Separations and Quantification
Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of L-Xylo-2-Hexulosonic Acid (also known as 2-keto-L-gulonic acid or 2-KLG) in various samples, particularly from fermentation broths. mdpi.orgnih.gov Several HPLC methods have been developed for its determination, often employing anion exchange or amine-based columns. mdpi.orgnih.gov
A common approach involves using an amine column (like a shim-pack CLC-NH2) with a simple mobile phase, such as an ammonium (B1175870) dihydrogen phosphate (B84403) solution, and UV detection at around 210 nm. mdpi.org This method allows for the simultaneous determination of 2-KLG and other related organic acids, like 2-keto-D-gluconic acid, with good resolution and accuracy. mdpi.org The retention times for 2-KLG and 2-keto-D-gluconic acid under specific conditions were found to be 14.3 min and 16.2 min, respectively. mdpi.org Another established method uses an Aminex HPX-87H column with a dilute sulfuric acid eluent. nih.gov HPLC can also be used to monitor the conversion of L-sorbose to 2-KLG and to analyze the final product purity. researchgate.net
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Column | Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) | Aminex HPX-87H | mdpi.orgnih.gov |
| Mobile Phase | 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1) | 5 mmol/L H2SO4 | mdpi.orgnih.gov |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | mdpi.orgnih.gov |
| Detection | UV at 210 nm | Not specified | mdpi.orgnih.gov |
| Temperature | Ambient | 35°C | mdpi.orgnih.gov |
| Retention Time of 2-KLG | 14.3 min | Not specified | mdpi.org |
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), provides a highly sensitive and specific method for the analysis of L-Xylo-2-Hexulosonic Acid. nih.govnih.gov This technique is particularly useful for the qualitative and quantitative analysis of nanogram levels of the compound in complex media. nih.gov GC-MS can confirm the results obtained by HPLC and is valuable in studying the metabolism of L-Xylo-2-Hexulosonic Acid in bacterial systems. nih.govnih.gov
Thin Layer Chromatography (TLC) is a simple and rapid technique used for the qualitative analysis and resolution of products in reactions involving L-Xylo-2-Hexulosonic Acid. It has been employed to examine the ability of different microbial strains to produce 2-KLG from sorbose. While not as quantitative as HPLC or GC, TLC is a valuable tool for initial screening and for monitoring the progress of a reaction. grafiati.com
Calorimetric and Optical Methods for Reaction Monitoring
Calorimetric and optical methods are employed to monitor reactions involving this compound, providing insights into reaction kinetics and thermodynamics. For instance, differential scanning calorimetry (DSC) has been used to determine the chemical incompatibility between L-ascorbic acid (a derivative of 2-KLG) and various excipients. ntu.ac.uk While direct calorimetric data for this compound is not extensively detailed in the provided context, the principles are applicable.
Optical methods, such as polarimetry, can be used to follow reactions that involve a change in the optical rotation of the solution. Additionally, spectrophotometric assays can be developed to monitor the enzymatic conversion of substrates to L-Xylo-2-Hexulosonic Acid. An enzyme-based high-throughput screening method has been developed to rapidly screen for strains that overproduce 2-KLG by detecting changes in the fluorescence of NADH at 340 nm. nih.gov
Differential Scanning Calorimetry (DSC) in Reaction Studies
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely employed to study the thermal properties of materials, including melting point, glass transition temperature, and heat of reaction.
In the context of compounds structurally similar to this compound, such as polysaccharides and their derivatives, DSC is instrumental in assessing thermal stability. mdpi.com For instance, research on strawberry polysaccharides utilized DSC to determine their decomposition temperatures, which were found to be around 225–226 °C. mdpi.com Such analyses are crucial for understanding how processing and storage temperatures might affect the integrity of the compound.
Furthermore, DSC can be used to investigate the chemical compatibility of a substance with other components, a critical aspect in formulation studies. In a study on the microencapsulation of L-ascorbic acid, DSC was used to evaluate the thermal stability of the acid when combined with wall materials like sodium alginate and gum arabic. researchgate.net The resulting thermograms can reveal interactions that might lead to degradation, providing insights into the reaction pathways at elevated temperatures.
Table 1: Thermal Properties of Strawberry Polysaccharides Determined by DSC
| Sample | Decomposition Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
|---|---|---|
| Polysaccharide from System 1 | ~225 | 13.93 |
| Polysaccharide from System 2 | ~226 | 18.74 |
Data derived from a study on the physicochemical properties of strawberry polysaccharides. mdpi.com
Tristimulus Colorimetry for Reaction Progress
Tristimulus Colorimetry is a quantitative method for measuring color by recording the tristimulus values (e.g., L, a, b*), which correspond to lightness, red-green opponency, and yellow-blue opponency, respectively. This technique is particularly useful for monitoring reactions that involve a color change, such as degradation or browning reactions.
The degradation of L-ascorbic acid, a process for which L-Xylo-2-Hexulosonic Acid is a precursor, is often accompanied by discoloration. nih.govnih.gov Tristimulus colorimetry has been successfully employed as a non-destructive method to monitor the kinetics of this degradation. nih.gov Studies have shown a direct correlation between the change in color values and the loss of L-ascorbic acid, allowing for the calculation of reaction kinetics. nih.govresearchgate.net
In one such study, the degradation of L-ascorbic acid in the solid phase was monitored under the influence of moisture. The color change was quantified, and the results were compared with a quantitative HPLC assay. nih.gov It was found that the degradation followed zero-order kinetics, and the activation energy could be determined using the colorimetric data. nih.gov This demonstrates the utility of tristimulus colorimetry as a sensitive and rapid tool for tracking reaction progress.
The following table presents kinetic data for the degradation of L-ascorbic acid obtained through both tristimulus colorimetry and HPLC, illustrating the comparative utility of the colorimetric method.
Table 2: Activation Energy for L-Ascorbic Acid Degradation
| Analytical Method | Activation Energy (kJ mol⁻¹) |
|---|---|
| Tristimulus Colorimetry | 33.30 |
| HPLC Assay | 37.57 |
Data from a kinetic study on the moisture-induced solid-phase degradation of L-ascorbic acid. nih.gov
Another application of colorimetric analysis in the context of related compounds involves the screening for 2-keto-L-gulonic acid (a synonym for L-Xylo-2-Hexulosonic Acid) production. A plate method was developed where the acidity from the produced acid causes a color change in a pH indicator, allowing for rapid screening of high-producing microbial mutants. researchgate.net This highlights how color change can be effectively used to quantify the progress of a fermentation reaction.
Theoretical and Computational Investigations of L Xylo 2 Hexulosonic Acid Hydrate
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling studies have been instrumental in elucidating the three-dimensional structure and conformational preferences of L-Xylo-2-Hexulosonic Acid Hydrate (B1144303). In aqueous solutions, this compound primarily exists in a cyclic lactol form, which is in equilibrium with a minor population of the open-chain keto acid. cdnsciencepub.com Computational analyses, often employing Density Functional Theory (DFT), have explored the potential energy surfaces of these different forms.
Research indicates that L-Xylo-2-Hexulosonic acid and its methyl ester predominantly adopt an α-pyranose conformation in solution. researchgate.netacs.org This is in contrast to D-arabino-2-Hexulosonic acid, which exists as a mixture of α- and β-pyranose and furanose tautomers. researchgate.netacs.org The conformational landscape is influenced by factors such as intramolecular hydrogen bonding and the anomeric effect. The presence of a water molecule in the hydrate form can further stabilize certain conformations through additional hydrogen bonding networks. Molecular models suggest that a double-ring structure, formed when the pyranose lactol is in a boat conformation with cis hydroxyl groups, is highly strained. cdnsciencepub.com
Table 1: Computed Physicochemical Properties of L-Xylo-2-Hexulosonic Acid Hydrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H12O8 | nih.gov |
| Molecular Weight | 212.15 g/mol | nih.gov |
| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate | nih.gov |
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry offers powerful tools to investigate the mechanisms and energy profiles of reactions involving L-Xylo-2-Hexulosonic Acid. mdpi.com For instance, the conversion of the open-chain keto form to the cyclic lactone is a key transformation. cdnsciencepub.com Theoretical calculations can map the reaction pathway, identify transition states, and determine the activation energies for such intramolecular cyclizations.
Studies have shown that the decarboxylation of 2-keto-L-gulonic acid can be catalyzed by metal ions. tandfonline.com Computational models can be used to explore the role of the catalyst in lowering the activation barrier and to elucidate the step-by-step mechanism of carbon dioxide elimination. These models can also predict the formation of different products, such as L-xylulose and L-xylose, under various reaction conditions. tandfonline.com The integration of artificial intelligence with computational algorithms is further enhancing the ability to predict reaction outcomes and design more efficient catalytic systems. mdpi.com
Table 2: Key Reactions and Transformations
| Reaction | Description | Computational Insights |
|---|---|---|
| Lactol-Lactone Conversion | Intramolecular cyclization with the loss of a water molecule. | The transition from the free acid to the lactone form likely involves a significant rearrangement within the crystal structure. cdnsciencepub.com |
Prediction of Chemical Behavior and Tautomeric Preferences
Theoretical models are highly effective in predicting the tautomeric equilibria of L-Xylo-2-Hexulosonic Acid in different environments. In solution, a dynamic equilibrium exists between the open-chain keto-acid and various cyclic hemiacetal forms (pyranose and furanose rings). researchgate.netacs.org Quantum chemical calculations can predict the relative stabilities of these tautomers.
It has been computationally demonstrated that in solution, L-xylo-2-Hexulosonic acid and its methyl ester exist predominantly in the α-pyranose form. acs.org The chemical shifts of the carbon resonances, a key parameter in NMR spectroscopy, are only slightly affected by changes in the solvent, suggesting a stable conformational preference. acs.org In the solid state, infrared spectroscopy indicates that the compound can exist as either the free keto acid or the corresponding lactone, depending on the crystallization conditions. cdnsciencepub.com The strong carbonyl absorption peak at 5.75 µ is characteristic of the free keto acid form. cdnsciencepub.com
Table 3: Tautomeric Forms of 2-Hexulosonic Acids
| Compound | Predominant Tautomers in Solution | Reference |
|---|---|---|
| L-xylo-2-Hexulosonic acid | α-pyranose | researchgate.netacs.org |
Industrial Chemical Synthesis Applications of L Xylo 2 Hexulosonic Acid Hydrate
Large-Scale Production of L-Ascorbic Acid (Vitamin C)
The most significant industrial application of L-Xylo-2-Hexulosonic Acid Hydrate (B1144303) is in the manufacturing of L-ascorbic acid. It serves as the key intermediate in the final step of the two dominant production methods: the Reichstein process and the more modern two-step fermentation process. wikipedia.orgnih.gov
The Reichstein process , developed in the 1930s, is a chemo-microbial method that begins with D-glucose. wikipedia.org The process involves the hydrogenation of D-glucose to D-sorbitol, followed by microbial fermentation using Acetobacter species to produce L-sorbose. wikipedia.orgresearchgate.net The L-sorbose then undergoes a series of chemical protection and oxidation steps to yield 2-keto-L-gulonic acid. wikipedia.orggloballcadataaccess.org The final stage is the conversion of 2-KGA into L-ascorbic acid through a ring-closing lactonization, often achieved by heating with water or through acid catalysis. wikipedia.orggoogleapis.comgoogle.com
A more contemporary and widely adopted method, particularly in major production regions like China, is the two-step fermentation process . mdpi.comijournals.cn This method streamlines the conversion of L-sorbose to 2-KGA. The first fermentation step converts D-sorbitol to L-sorbose using Gluconobacter oxydans. researchgate.net The second, and crucial, fermentation step uses a mixed culture of Ketogulonicigenium vulgare and a companion strain (like Bacillus megaterium) to directly oxidize L-sorbose to 2-KGA. researchgate.nettandfonline.com This biotechnological route avoids several chemical steps of the original Reichstein process. nih.gov The resulting 2-KGA is then converted to L-ascorbic acid chemically. researchgate.net
The conversion of L-Xylo-2-Hexulosonic Acid to L-ascorbic acid is a high-yield lactonization reaction. This can be accomplished by heating the acid in water or by esterifying it first, followed by treatment with a base like sodium methoxide (B1231860) and subsequent acidification. googleapis.comgoogle.com
| Final Step | Chemical conversion (lactonization) of 2-KGA to L-ascorbic acid. google.com | Chemical conversion (lactonization) of 2-KGA to L-ascorbic acid. researchgate.net |
Role as an Intermediate in Fine Chemical Synthesis
L-Xylo-2-Hexulosonic Acid Hydrate is recognized as a valuable intermediate in fine chemical synthesis, with its primary and most well-documented role being the synthesis of L-ascorbic acid. biosynth.comlookchem.com Its availability from large-scale fermentation processes makes it a strategic starting point for other chemical transformations.
The structure of 2-KGA, featuring a carboxylic acid and multiple hydroxyl groups, offers various sites for chemical modification, making it a versatile building block. Chemical suppliers list it for use in fine chemical intermediates and for research and development in pharmaceuticals and biotechnology. alibaba.comlookchem.com While the synthesis of Vitamin C is its main application, its potential extends to being a precursor for other complex molecules, although these applications are less industrialized. The compound is used in biological studies, for instance, to understand sorbitol metabolism by Acetobacter melanogenus. alibaba.com
Novel Applications in Furan (B31954) Derivative Production
Furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA), are important bio-based platform chemicals for producing new plastics and resins. uliege.be They are typically synthesized through the acid-catalyzed dehydration of sugars.
Research into expanding the range of sugar feedstocks for furan production has included an evaluation of keto-sugars. The efficiency of this dehydration is highly dependent on the sugar's ability to form a keto-furanose tautomer (a five-membered ring structure) in solution. google.com
However, studies and patent literature indicate that L-xylo-2-hexulosonic acid, along with other sugars like L-sorbose and 5-ketoglucose, does not readily form these necessary furanose tautomers. google.comgoogle.com Consequently, it is not considered a preferred candidate for dehydration into furan derivatives under typical reaction conditions. google.com This highlights a limitation in its current applicability for this specific novel synthetic route, positioning it as a less favorable substrate compared to other sugars that easily adopt the required ring structure for efficient conversion.
Table 2: Mentioned Compound Names
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 2-Keto-L-gulonic acid hydrate, 2-KGA hydrate biosynth.comalibaba.com |
| L-Ascorbic Acid | Vitamin C nih.gov |
| D-Glucose | |
| D-Sorbitol | |
| L-Sorbose | |
| 2-Keto-L-gulonic acid | 2-KGA, L-xylo-2-Hexulosonic acid biosynth.com |
| 5-Hydroxymethylfurfural | HMF |
| 2,5-Furandicarboxylic acid | FDCA |
| 5-Ketoglucose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
